![molecular formula C12H21NO4 B14372712 2-{[(Pentyloxy)carbonyl]amino}ethyl 2-methylprop-2-enoate CAS No. 89761-49-9](/img/structure/B14372712.png)
2-{[(Pentyloxy)carbonyl]amino}ethyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(Pentyloxy)carbonyl]amino}ethyl 2-methylprop-2-enoate is a chemical compound that belongs to the class of methacrylate esters. This compound is characterized by the presence of a pentyloxycarbonyl group attached to an aminoethyl chain, which is further linked to a 2-methylprop-2-enoate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Pentyloxy)carbonyl]amino}ethyl 2-methylprop-2-enoate typically involves the reaction of 2-isocyanatoethyl methacrylate with pentyloxycarbonyl chloride in the presence of a suitable base. The reaction is carried out in an organic solvent such as toluene, under reflux conditions, to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically purified using techniques such as distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-{[(Pentyloxy)carbonyl]amino}ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group, where nucleophiles replace the pentyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted aminoethyl derivatives.
Scientific Research Applications
2-{[(Pentyloxy)carbonyl]amino}ethyl 2-methylprop-2-enoate is used in various scientific research applications, including:
Chemistry: As a monomer in the synthesis of polymers and copolymers.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As a potential drug candidate for the treatment of various diseases.
Industry: In the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(Pentyloxy)carbonyl]amino}ethyl 2-methylprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The pathways involved in these interactions are often studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butylamino)ethyl methacrylate: Similar in structure but with a tert-butyl group instead of a pentyloxycarbonyl group.
2-(Diisopropylamino)ethyl methacrylate: Contains a diisopropylamino group instead of a pentyloxycarbonyl group.
Uniqueness
2-{[(Pentyloxy)carbonyl]amino}ethyl 2-methylprop-2-enoate is unique due to the presence of the pentyloxycarbonyl group, which imparts specific chemical properties such as increased hydrophobicity and stability. This makes it suitable for applications where these properties are desired.
Properties
CAS No. |
89761-49-9 |
|---|---|
Molecular Formula |
C12H21NO4 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
2-(pentoxycarbonylamino)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H21NO4/c1-4-5-6-8-17-12(15)13-7-9-16-11(14)10(2)3/h2,4-9H2,1,3H3,(H,13,15) |
InChI Key |
NCNQNCRGMKRLOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)NCCOC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


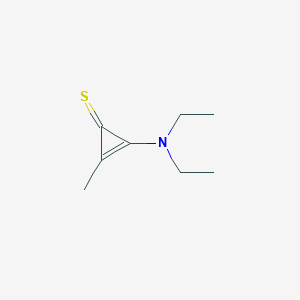
![1-Fluoro-2-[2-(pentane-1-sulfinyl)ethoxy]benzene](/img/structure/B14372638.png)
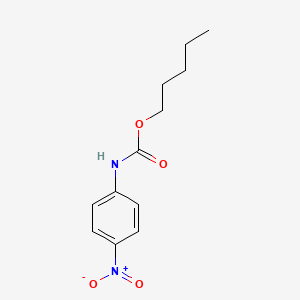
![1-[3-(Pyridin-4-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14372643.png)
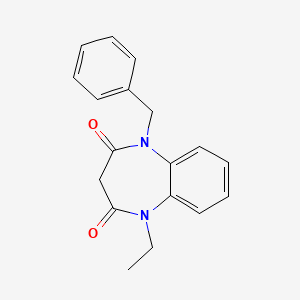
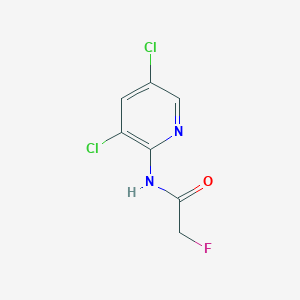
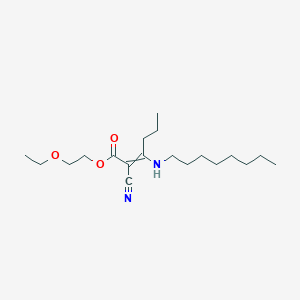
![Bis[(oxiran-2-yl)methyl] ethylphosphonate](/img/structure/B14372679.png)
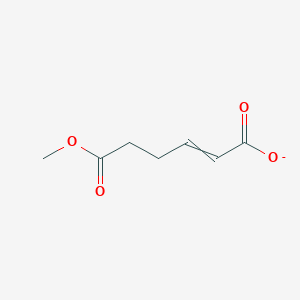
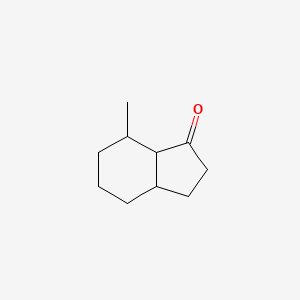
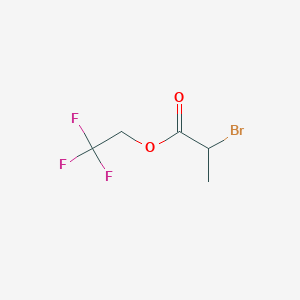

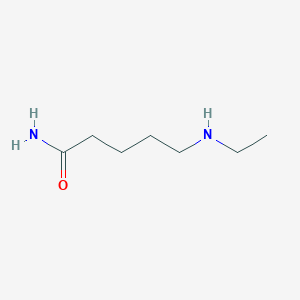
![1,1',1'',1'''-[Benzene-1,2,4,5-tetrayltetrakis(sulfanediylmethylene)]tetrabenzene](/img/structure/B14372703.png)
